Illudin S

Description

This compound has been reported in Omphalotus olearius, Omphalotus guepiniformis, and other organisms with data available.

produced by Clitocybe illudens; structure

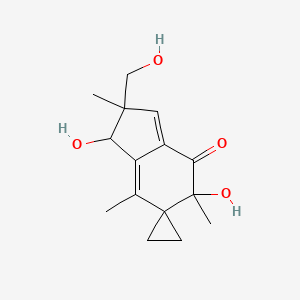

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,5R)-1,5-dihydroxy-2-(hydroxymethyl)-2,5,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-8-10-9(6-13(2,7-16)12(10)18)11(17)14(3,19)15(8)4-5-15/h6,12,16,18-19H,4-5,7H2,1-3H3/t12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLLIYKVDWPHJI-RDBSUJKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@](C=C2C(=O)[C@](C13CC3)(C)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031301 | |

| Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1149-99-1 | |

| Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1149-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Illudin S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Illudin S | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILLUDIN S | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWJ0GY2H7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling Illudin S: A Technical Deep Dive into its Discovery from Omphalotus Mushrooms

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the discovery, biosynthesis, and mechanism of action of Illudin S, a cytotoxic sesquiterpenoid derived from Omphalotus mushrooms. This document is intended to serve as a core technical resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and drug development efforts.

Introduction: The Emergence of a Potent Antitumor Agent

This compound is a toxic sesquiterpene first isolated from the bioluminescent mushroom Omphalotus illudens (formerly Clitocybe illudens) and other species within the Omphalotus genus, such as O. olearius and O. olivascens.[1][2] These mushrooms, commonly known as jack-o'-lantern mushrooms, have long been recognized for their toxicity, which is largely attributed to the presence of illudins.[1] While initially identified for its antimicrobial properties, the potent cytotoxicity of this compound against tumor cells quickly garnered significant interest in the field of oncology.[3][4]

This document details the scientific journey of this compound, from its natural source to its intricate interactions within the cell, providing a foundational understanding for researchers aiming to harness its therapeutic potential.

Physicochemical Properties and Yield of this compound

This compound is a polycyclic sesquiterpenoid with the chemical formula C₁₅H₂₀O₄. Its unique structure, featuring a reactive cyclopropane (B1198618) ring, is central to its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₀O₄ |

| Molecular Weight | 264.32 g/mol |

| Appearance | Pale yellow crystalline solid |

| Key Structural Features | Spiro-cyclopropane ring, α,β-unsaturated ketone |

The yield of this compound from Omphalotus mushrooms can vary depending on the species and extraction method.

Table 2: Reported Yields of this compound from Omphalotus Species

| Omphalotus Species | Yield | Source |

| Omphalotus olivascens | ~5 mg from 400 g of fresh mushrooms | [5] |

| Omphalotus japonicus | 1.3 mg from ~10 g of mushrooms | [6] |

| Omphalotus nidiformis | 78 mg/L in submerged cultivation | [7] |

Biosynthesis of this compound

The biosynthetic pathway of this compound begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP).[8] The initial committed step involves the cyclization of FPP to form the protoilludane skeleton, specifically Δ⁶-protoilludene, a reaction catalyzed by a sesquiterpene synthase.[9][10] While the complete enzymatic cascade from Δ⁶-protoilludene to this compound has not been fully elucidated, it is understood to involve a series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases, to introduce the various hydroxyl and ketone functionalities characteristic of the final molecule.[11]

Figure 1: Proposed Biosynthetic Pathway of this compound.

Mechanism of Action: DNA Alkylation and Repair

This compound functions as a bioreductive prodrug. Upon entering a cell, it is converted into a more reactive electrophilic intermediate.[3] This activation is thought to be mediated, at least in part, by cellular reductases, although the cytotoxicity of this compound does not appear to be dependent on the levels of prostaglandin (B15479496) reductase 1 (PTGR1), an enzyme implicated in the activation of some Illudin analogs.

The reactive intermediate of this compound is a potent alkylating agent that covalently binds to DNA, forming this compound-DNA adducts.[12] These bulky adducts distort the DNA helix, leading to the stalling of both DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[2][13]

The primary cellular defense mechanism against this compound-induced DNA damage is the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[3] This specialized DNA repair pathway recognizes and removes lesions that block transcription. The key steps involve the recruitment of a series of protein complexes to the site of the stalled RNA polymerase II.

References

- 1. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. ENZYME - 4.2.3.135 Delta(6)-protoilludene synthase [enzyme.expasy.org]

- 4. Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of High-speed Countercurrent Chromatography for the Purification of High-purity this compound from Omphalotus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of the production process for the anticancer lead compound illudin M: improving titers in shake-flasks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Delta6-protoilludene synthase - Wikipedia [en.wikipedia.org]

- 8. KEGG ENZYME: 4.2.3.135 [genome.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of cellular accumulation and toxicity of this compound in sensitive and nonsensitive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Illudin S: Structure, Properties, and Mechanism of Action

A Comprehensive Overview for Researchers and Drug Development Professionals

Illudin S is a natural sesquiterpenoid compound with potent cytotoxic, anti-tumor, and antiviral properties.[1] As a member of the illudin family, it is found in certain species of mushrooms, such as those belonging to the Omphalotus genus.[2] This technical guide provides a detailed examination of the chemical structure, physicochemical and biological properties, and the mechanism of action of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex sesquiterpenoid characterized by a unique spiro-cyclopropane ring system.[3] Its chemical identifiers and physicochemical properties are summarized in the tables below for clear reference and comparison.

| Identifier | Value |

| IUPAC Name | (1R,2S,5R)-1,5-dihydroxy-2-(hydroxymethyl)-2,5,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-4-one[3] |

| CAS Number | 1149-99-1[4] |

| Molecular Formula | C₁₅H₂₀O₄[3][4][5] |

| SMILES | CC1=C2--INVALID-LINK----INVALID-LINK--(C)O)(C)CO">C@HO[3] |

| InChI Key | DDLLIYKVDWPHJI-RDBSUJKOSA-N[3][5] |

| Property | Value |

| Molecular Weight | 264.32 g/mol [3][5] |

| Appearance | Light yellow solid[4] |

| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol[4] |

| Elemental Analysis | C, 68.16%; H, 7.63%; O, 24.21%[5] |

Biological Activity and Mechanism of Action

This compound exhibits potent bioactivity, primarily through its ability to act as a DNA alkylating agent.[5] This activity is central to its cytotoxic effects on cancer cells.

Cytotoxicity

This compound demonstrates significant cytotoxicity against a range of cancer cell lines, particularly myeloid and T-lymphocyte leukemia cells, with IC50 values in the nanomolar range (6-11 nM).[4][5] Notably, it retains a high degree of efficacy in cell lines that have developed resistance to other common chemotherapeutic agents like doxorubicin.[4]

Mechanism of Action: DNA Alkylation and Cell Cycle Arrest

The primary mechanism of action for this compound involves the alkylation of DNA.[5] Intracellularly, this compound is converted into unstable metabolites that are capable of forming covalent adducts with DNA.[6][7] This DNA damage leads to a complete blockage of the cell cycle at the G1-S phase interface, thereby inhibiting cell proliferation.[1][4]

The DNA lesions induced by this compound are not readily repaired by the global genome nucleotide excision repair (GG-NER) system. Instead, they are exclusively processed by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[6][7] This selective repair mechanism underscores the unique nature of the DNA damage caused by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Illudin - Wikipedia [en.wikipedia.org]

- 3. (2'S,3'R,6'R)-2',3'-Dihydro-3',6'-dihydroxy-2'-(hydroxymethyl)-2',4',6'-trimethylspiro(cyclopropane-1,5'-(5H)inden)-7'(6'H)-one | C15H20O4 | CID 344200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medkoo.com [medkoo.com]

- 6. repub.eur.nl [repub.eur.nl]

- 7. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Illudin S Sesquiterpene Biosynthesis Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Illudin S is a potent cytotoxic sesquiterpenoid natural product isolated from mushrooms of the Omphalotus genus. Its significant anti-tumor activity has made it and its semi-synthetic derivatives, such as Irofulven, subjects of intense research for oncological applications. Understanding the biosynthetic pathway of this compound is critical for metabolic engineering efforts aimed at improving production titers and for generating novel analogs with enhanced therapeutic indices. This document provides an in-depth technical overview of the core biosynthetic pathway, from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), to the key intermediate, Δ⁶-protoilludene, and subsequent oxidative modifications. It includes quantitative data on related compound production, detailed experimental protocols for pathway analysis, and visualizations of the biosynthetic and experimental workflows.

The this compound Biosynthetic Pathway

The biosynthesis of this compound, like all sesquiterpenes, originates from the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The pathway can be conceptually divided into two major stages: the cyclization of FPP to form the core protoilludane skeleton, and the subsequent series of oxidative modifications to yield the final this compound molecule.

Stage 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The committed step in illudin biosynthesis is the complex cyclization of the linear FPP molecule into the tricyclic hydrocarbon, Δ⁶-protoilludene. This transformation is catalyzed by a specific class of sesquiterpene synthase (STS).

-

Precursor: Farnesyl pyrophosphate (FPP)

-

Enzyme: Δ⁶-protoilludene synthase

-

Product: Δ⁶-protoilludene

Genomic studies of the this compound-producing mushroom Omphalotus olearius have identified two distinct Δ⁶-protoilludene synthase enzymes, designated Omp6 and Omp7 .[1][2] These enzymes are located within two separate metabolic gene clusters that are believed to be responsible for illudin biosynthesis.[1] The discovery that Omp7 exhibits a 10-fold higher catalytic efficiency than Omp6 suggests that its corresponding gene cluster may play a primary role in the rate-limiting steps of illudin production.[1]

Stage 2: Post-Cyclization Modification

Following the formation of the Δ⁶-protoilludene scaffold, a series of stereo- and regio-specific oxidation reactions are required to produce this compound. These reactions are catalyzed by cytochrome P450 monooxygenases (CYPs), which are frequently found in secondary metabolite biosynthetic gene clusters.[1][3] While the exact sequence of these hydroxylations has not been fully elucidated in vivo, analysis of the O. olearius gene clusters reveals the presence of multiple P450 enzymes in close proximity to the Δ⁶-protoilludene synthase genes (Omp6 and Omp7), strongly implicating them in the downstream pathway.[1]

The proposed steps involve sequential hydroxylations at various positions on the protoilludane ring system to install the characteristic functional groups of this compound, including the primary and tertiary alcohols and the α,β-unsaturated ketone.

Genetic Organization

The genes responsible for this compound biosynthesis are organized into metabolic gene clusters. In Omphalotus olearius, two such clusters have been identified, centered around the sesquiterpene synthase genes Omp6 and Omp7.[1] These clusters contain all the necessary enzymatic machinery for the pathway.

-

Core Biosynthetic Genes: Δ⁶-protoilludene synthase (e.g., Omp6, Omp7).

-

Modifying Enzyme Genes: Cytochrome P450 monooxygenases, FAD-binding proteins, and other enzymes predicted to be involved in scaffold modification.[1]

-

Other Genes: The clusters may also contain genes for transporters (e.g., drug transporters) and regulatory proteins.[1]

Quantitative real-time PCR (qRT-PCR) analysis has confirmed that the transcription of the synthase genes (Omp6, Omp7) is co-regulated with the putative modifying genes within their respective clusters, providing strong evidence that these clusters are functional units for illudin biosynthesis.[1]

Quantitative Data

While specific production data for this compound is sparse in the literature, extensive optimization studies have been performed for the related compound Illudin M in Omphalotus nidiformis. These studies provide a valuable benchmark for the production potential within the Omphalotus genus.

Table 1: Illudin M Production Titers in Omphalotus nidiformis

| Cultivation Method | Medium / Feeding Strategy | Max Titer (mg L⁻¹) | Reference |

|---|---|---|---|

| Shake Flask (Initial) | Corn Steep Solids Medium | ~38 | [4] |

| Shake Flask (Optimized) | Simplified Medium + Glucose/Acetate (B1210297) Feed | ~940 | [4] |

| Stirred Tank Bioreactor | pH-shift + Precursor Feeding | >900 | |

Table 2: Cytotoxicity and DNA Adduct Formation of this compound

| Parameter | Cell Line | Value | Conditions | Reference |

|---|---|---|---|---|

| IC₅₀ | SW-480 (Colon Cancer) | 14 nM | 48h treatment | [5] |

| IC₅₀ | PTGR1-overexpressing SW-480 | 10 nM | 48h treatment | [5] |

| DNA Adducts | SW-480 & PTGR1-480 | 16 adducts / 10⁷ nucleotides | 10 nM drug treatment | [5] |

| Toxicity vs. HMAF | Human Fibroblasts | ~50x more toxic than HMAF (Irofulven) | 72h treatment |[6] |

Detailed Experimental Protocols

This section outlines key methodologies employed in the research of this compound and its biological activity.

Protocol: Cultivation and Production of Illudins

This protocol is adapted from the optimization of Illudin M production and is applicable for screening and scaling up illudin production from Omphalotus species.[4]

-

Strain Selection: Omphalotus nidiformis was identified as a high-producer of Illudin M.[4] Other Omphalotus strains can be screened using this method.

-

Seed Culture Preparation:

-

Inoculate a suitable liquid medium (e.g., Rb2 medium) with mycelia.

-

Incubate at 25°C with shaking (e.g., 120 rpm) for 7-10 days to generate a homogenous seed culture.

-

-

Production Culture:

-

Inoculate the production medium (e.g., Simplified Medium: 13.5 g L⁻¹ glucose, 7.0 g L⁻¹ corn steep solids, 35 mL Dox broth modified) with the seed culture.

-

Incubate under the same conditions for 8-14 days.

-

-

Fed-Batch Strategy (for enhanced yield):

-

Extraction and Analysis:

-

Centrifuge the culture to remove biomass.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract using RP-HPLC with DAD detection.

-

Protocol: Quantification of this compound-DNA Adducts by LC-ESI-MS

This protocol details the quantitative analysis of this compound-induced DNA adducts in cancer cells using stable isotope dilution mass spectrometry.[5]

-

Cell Culture and Treatment:

-

Culture cells (e.g., SW-480 colon cancer cells) to ~80% confluency.

-

Treat cells with a known concentration of this compound (e.g., 5-100 nM) for a specified duration.

-

-

Genomic DNA Isolation:

-

Harvest cells and isolate genomic DNA using a standard phenol-chloroform extraction or a commercial kit.

-

-

Enzymatic Digestion:

-

Digest the purified DNA to nucleosides using a cocktail of enzymes such as DNase I, alkaline phosphatase, and phosphodiesterase.

-

-

LC-ESI-MS/MS Analysis:

-

Chromatography: Use a UPLC system with a C18 column (e.g., Phenomenex Synergi Polar-RP 80 Å, 150×0.5 mm, 4 µm).[5]

-

Mobile Phase A: 3% acetonitrile (B52724) and 0.1% formic acid in water.[5]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

-

Flow Rate: 10 µL/min.[5]

-

Mass Spectrometry: Operate in Selected Reaction Monitoring (SRM) mode.

-

Mass Transitions for this compound Adducts: Monitor transitions such as m/z 384.2 to 201.1 (this compound-Adenine adduct to indene (B144670) moiety) and m/z 400.2 to 201.1 (this compound-Guanine adduct to indene moiety).[5]

-

-

Quantification: Quantify the adducts by comparing the signal to that of a known amount of a stable isotope-labeled internal standard.

Conclusion and Future Outlook

The core biosynthetic pathway of this compound proceeds via the cyclization of FPP to Δ⁶-protoilludene by the sesquiterpene synthases Omp6 and Omp7, followed by a series of putative oxidative modifications catalyzed by P450 monooxygenases. The genetic basis for this pathway is encoded in distinct gene clusters within the Omphalotus genome. While significant progress has been made in identifying these core components, the precise sequence of downstream reactions and the specific functions of each P450 enzyme remain to be fully characterized.

For drug development professionals, the key takeaway is that this compound is a potent DNA alkylating agent whose production can be optimized through metabolic engineering. Future research will likely focus on the heterologous expression of the identified gene clusters in more tractable hosts like Saccharomyces cerevisiae or Escherichia coli. This will not only facilitate higher production titers but also enable combinatorial biosynthesis approaches to generate novel illudin analogs with improved selectivity and reduced toxicity, ultimately leading to more effective anticancer therapeutics.

References

- 1. Draft genome of Omphalotus olearius provides a predictive framework for sesquiterpenoid natural product biosynthesis in Basidiomycota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Draft genome of Omphalotus olearius provides a predictive framework for sesquiterpenoid natural product biosynthesis in Basidiomycota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a self‐sufficient cytochrome P450 monooxygenase from Cupriavidus pinatubonensis JMP134 involved in 2‐hydroxyphenylacetic acid catabolism, via homogentisate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of the production process for the anticancer lead compound illudin M: improving titers in shake-flasks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repub.eur.nl [repub.eur.nl]

An In-depth Technical Guide to the Mechanism of Action of Illudin S on DNA

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Illudin S is a natural sesquiterpenoid toxin with potent antitumor activity.[1][2] Its mechanism of action is centered on its ability to form covalent DNA adducts after intracellular metabolic activation, leading to significant genotoxicity.[3][4] Unlike many conventional chemotherapeutic agents, the DNA lesions induced by this compound are not recognized or processed by global genome repair pathways such as Base Excision Repair (BER) or Non-Homologous End Joining (NHEJ).[1][5][6] Instead, these lesions are exclusively repaired by pathways coupled to cellular processes they obstruct: Transcription-Coupled Nucleotide Excision Repair (TC-NER) and Post-Replication Repair (PRR).[1][5][7] This unique mode of action results in the stalling of DNA replication and transcription, activation of replication stress responses, cell cycle arrest, and ultimately, cytotoxicity.[7][8] This guide provides a detailed examination of the molecular interactions, cellular responses, and experimental methodologies used to elucidate the DNA-damaging mechanism of this compound.

Core Mechanism of Action: DNA Alkylation and Repair

The primary mechanism of this compound involves a multi-step process beginning with its entry into the cell and culminating in the activation of specific DNA repair pathways in response to the damage it inflicts.

Intracellular Activation and DNA Adduct Formation

This compound itself is a prodrug that requires intracellular metabolic activation to become a reactive alkylating agent.[4][9] Inside the cell, it is converted into unstable metabolites that can covalently bind to DNA.[1][3] While the precise structure of all this compound-DNA lesions is not fully characterized, studies indicate that the drug preferentially alkylates purine (B94841) residues.[7] This covalent binding forms this compound-DNA adducts that disrupt the normal structure and function of the DNA helix.[3][10]

The process can be summarized as follows:

-

Cellular Uptake: this compound enters the cell, in some cases through an energy-dependent transport mechanism, which can determine a cell line's sensitivity.[11][12]

-

Metabolic Activation: Intracellular enzymes convert this compound into a more reactive form. While enzymes like prostaglandin (B15479496) reductase 1 (PTGR1) can metabolize this compound, the drug's cytotoxicity does not appear to correlate with PTGR1 levels, unlike its semi-synthetic analog, acylfulvene.[10][13]

-

DNA Alkylation: The activated metabolite covalently binds to DNA, forming bulky adducts. These adducts are the primary source of the compound's genotoxicity.[8][10]

Stalling of Replication and Transcription

The this compound-DNA adducts are significant obstacles to the cellular machinery that processes DNA.

-

Replication Fork Stalling: During DNA synthesis, the replication machinery is blocked by the adducts, leading to stalled replication forks.[5][7] This blockage triggers a replication stress response.[7]

-

Transcription Inhibition: Similarly, RNA polymerase is unable to proceed past the lesions on the DNA template, causing transcription to stall.[5][14]

Evasion of Global DNA Repair and Activation of Specific Pathways

A defining characteristic of this compound-induced damage is its "invisibility" to global DNA repair systems.[1][5]

-

Global Repair Evasion: The lesions do not appear to cause major helix distortions that would be recognized by global-genome nucleotide excision repair (GG-NER), BER, or NHEJ pathways.[5][6]

-

Transcription-Coupled NER (TC-NER): The primary repair mechanism for lesions on the transcribed strand of active genes is TC-NER.[7] When RNA polymerase stalls at an this compound adduct, it initiates the TC-NER pathway to remove the lesion.[5][15] Cells deficient in TC-NER-specific factors (like CSA and CSB) are hypersensitive to this compound.[5][6]

-

Post-Replication Repair (PRR): To deal with stalled replication forks, cells activate PRR pathways.[1] The RAD18 protein, which is crucial for an early step in PRR, is required for optimal cell survival after this compound exposure.[5][6] This indicates that cells rely on PRR to tolerate and bypass the DNA lesions during replication.

Quantitative Data on Cytotoxicity and DNA Adduct Formation

The cytotoxicity of this compound and its efficiency in forming DNA adducts have been quantified in various cell lines.

Table 1: Cytotoxicity of this compound vs. Acylfulvene (AF)

| Cell Line | Compound | IC50 (48h treatment) | Fold Difference (AF vs. This compound) | Reference |

| SW-480 | Acylfulvene | 301 nM | 21.5x | [10] |

| SW-480 | This compound | 14 nM | - | [10] |

| PTGR1-480 | Acylfulvene | 104 nM | 10.4x | [10] |

| PTGR1-480 | This compound | 10 nM | - | [10] |

Note: PTGR1-480 is an SW-480 colon cancer cell line engineered to overexpress the enzyme Prostaglandin Reductase 1 (PTGR1).[10]

Table 2: DNA Adduct Formation at Equitoxic Doses

| Cell Line | Compound | Treatment Dose (IC50) | Adenine (B156593) Adducts Formed (per 10⁷ nucleotides) | Reference |

| SW-480 | Acylfulvene | 300 nM | 21 | [10] |

| PTGR1-480 | Acylfulvene | 100 nM | 21 | [10] |

| SW-480 | This compound | 10 nM | 16 | [10] |

| PTGR1-480 | This compound | 10 nM | 16 | [10] |

These data demonstrate that while this compound is significantly more potent than its analog acylfulvene, the number of DNA adducts required to achieve 50% cell kill is comparable for both drugs.[10] This suggests the adducts are of similar lethality, but this compound is far more efficient at alkylating DNA on a per-dose basis.[10]

Key Experimental Protocols

The elucidation of the this compound mechanism has relied on a combination of genetic and biochemical assays.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration of this compound that inhibits cell growth or survival.

-

Colony-Forming Assay:

-

Cells (e.g., human fibroblasts, Chinese hamster ovary cells) are sparsely seeded in culture dishes.[5]

-

The following day, cells are exposed to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).[5]

-

The drug-containing medium is removed, and cells are washed and cultured in fresh medium for 7-10 days to allow colony formation.

-

Colonies are fixed with methanol, stained with Giemsa or crystal violet, and counted.

-

Survival fractions are calculated relative to untreated control cells to determine IC50 or D10 values.[5]

-

-

MTS Proliferation Assay:

-

Cells (e.g., SW-480, PTGR1-480) are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with a range of this compound concentrations for a specified time (e.g., 48 hours).[10]

-

The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[10]

-

Plates are incubated for 1-4 hours to allow viable, metabolically active cells to reduce the MTS tetrazolium compound into a colored formazan (B1609692) product.

-

The absorbance is measured at 490 nm using a plate reader.[10] The absorbance is directly proportional to the number of living cells.

-

DNA Adduct Quantification by Mass Spectrometry

Objective: To quantify the number of this compound-DNA adducts in treated cells.

-

Cell Treatment and DNA Isolation: Cells are treated with this compound. After treatment, genomic DNA is isolated using standard phenol-chloroform extraction or commercial kits.

-

DNA Digestion: The purified DNA is enzymatically hydrolyzed to individual deoxynucleosides.

-

Stable Isotope Dilution LC-ESI-MS: A known amount of a stable isotope-labeled internal standard is added to the digested DNA sample.

-

Analysis: The sample is analyzed by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). The instrument is set to monitor specific mass transitions corresponding to the this compound-DNA adducts (e.g., for an adenine adduct) and the internal standard.[10]

-

Quantification: The ratio of the signal from the native adduct to the signal from the internal standard is used to calculate the absolute quantity of adducts, typically expressed as adducts per 10⁶ or 10⁷ nucleotides.[10]

RNA Synthesis Inhibition Assay

Objective: To measure the effect of this compound on transcription.

-

Pre-labeling: Cells (e.g., human fibroblasts) are pre-labeled with ¹⁴C-thymidine for a long period (e.g., 16 hours) to uniformly label the DNA.[5][9] This serves as an internal control for cell number/DNA content per sample.

-

Drug Exposure: Cells are exposed to this compound (e.g., 30 ng/ml) for a defined period (e.g., 3 hours).[14]

-

Pulse-labeling: At various times after drug removal, cells are pulse-labeled with ³H-uridine for 1 hour to measure the rate of new RNA synthesis.[5][9][14]

-

Lysis and Scintillation Counting: Cells are lysed, and the radioactivity from both ¹⁴C and ³H is measured using a scintillation counter.

-

Analysis: The ratio of ³H to ¹⁴C is calculated as a measure of the overall rate of RNA synthesis.[5][9] A decrease in this ratio in treated cells compared to controls indicates inhibition of transcription.

Conclusion

The mechanism of action of this compound on DNA is distinguished by the formation of unique DNA adducts that are selectively processed by transcription- and replication-coupled repair pathways. Its ability to evade global repair mechanisms while creating lesions that potently block essential cellular processes like DNA replication and transcription underlies its high toxicity and antitumor potential.[1][5] The hypersensitivity of cells with deficiencies in TC-NER or PRR pathways to this compound highlights these pathways as critical determinants of cellular resistance.[5][7] This detailed understanding provides a rational basis for the development of this compound analogs, such as Irofulven, and for identifying patient populations with specific DNA repair defects who may benefit most from this class of therapeutic agents.[1][7]

References

- 1. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of action this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bioaustralis.com [bioaustralis.com]

- 5. repub.eur.nl [repub.eur.nl]

- 6. RePub, Erasmus University Repository: Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways. [repub.eur.nl]

- 7. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of cellular accumulation and toxicity of this compound in sensitive and nonsensitive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical evaluation of illudins as anticancer agents: basis for selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Illudin S-Induced DNA Damage and Repair: A Technical Guide for Researchers

December 4, 2025

Abstract

Illudin S, a sesquiterpene natural product, exhibits potent antitumor activity primarily through the induction of DNA damage. Its unique mechanism of action, which involves the formation of bulky DNA adducts that are selectively repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, makes it a subject of significant interest in cancer research and drug development. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced DNA damage and the subsequent cellular repair responses. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Introduction: The Genotoxic Mechanism of this compound

This compound is a cytotoxic compound that, following metabolic activation within the cell, acts as a potent DNA alkylating agent.[1] It preferentially forms covalent adducts with purine (B94841) bases, leading to significant distortion of the DNA double helix.[1] This structural alteration is a primary trigger for the cellular DNA damage response (DDR). A key characteristic of this compound-induced lesions is their ability to physically obstruct the progression of both DNA and RNA polymerases, leading to stalled replication forks and transcription complexes.[1][2] This blockage is a critical event that initiates downstream signaling cascades and repair processes.

Unlike many other DNA damaging agents, the lesions induced by this compound are largely ignored by the Global Genome Repair (GG-NER) pathway, which surveys the entire genome for damage.[2] Instead, the cell relies almost exclusively on Transcription-Coupled Nucleotide Excision Repair (TC-NER) and RAD18-dependent post-replication repair (PRR) pathways to resolve this damage.[2] This selective repair mechanism underscores the unique nature of this compound-induced DNA adducts and forms the basis of its therapeutic potential, particularly in cancers with deficiencies in these specific repair pathways. Furthermore, the cellular response to this compound includes the activation of cell cycle checkpoints, most notably a block at the G1-S phase transition, to prevent the propagation of damaged DNA.[3]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data related to the cytotoxicity of this compound and the extent of DNA damage it induces.

Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Assay Type | Reference |

| HL-60 | Myeloid Leukemia | 6-11 | 2 hours | Colony Forming Assay | [4] |

| MV522 | Lung Carcinoma | Sensitive (nM range) | 15 minutes | Not Specified | [5] |

| SW-480 | Colon Cancer | 14 | 48 hours | Cell Viability Assay | [6][7] |

| PTGR1-overexpressing SW-480 | Colon Cancer | 10 | 48 hours | Cell Viability Assay | [6][7] |

| CHO AA8 | Chinese Hamster Ovary | (Relative resistance) | 4 hours | Colony Forming Assay | [3] |

| CHO UV5 (ERCC2 mutant) | Chinese Hamster Ovary | (36-fold more sensitive than AA8) | 4 hours | Colony Forming Assay | [3] |

| CHO UV24 (ERCC3 mutant) | Chinese Hamster Ovary | (12-fold more sensitive than AA8) | 4 hours | Colony Forming Assay | [3] |

Table 2: Quantification of this compound-Induced DNA Adducts

| Cell Line | This compound Concentration (nM) | Number of Adducts / 10^7 Nucleotides | Reference |

| SW-480 | 10 | 16 | [6] |

| PTGR1-overexpressing SW-480 | 10 | 16 | [6] |

Signaling Pathways in Response to this compound-Induced Damage

The stalling of replication forks by this compound adducts is a potent trigger for the ATR-Chk1 signaling pathway, a cornerstone of the replication stress response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced DNA damage and repair.

Cell Viability and Cytotoxicity Assays

4.1.1 MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the this compound dilutions. Include vehicle control (DMSO) wells.

-

Incubate the plate for the desired exposure time (e.g., 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

-

4.1.2 Colony Forming Assay

This assay assesses the long-term reproductive viability of cells after treatment.

-

Materials:

-

6-well plates

-

Complete culture medium

-

This compound stock solution

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

-

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 2 hours).

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 20 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (containing >50 cells) in each well.

-

Calculate the surviving fraction for each treatment relative to the untreated control.

-

Quantification of this compound-DNA Adducts by LC-MS/MS

This protocol outlines the highly sensitive method for quantifying this compound-DNA adducts.[6]

-

Materials:

-

This compound-treated and control cells

-

DNA isolation kit

-

Enzymatic hydrolysis buffer (containing DNase I, nuclease P1, and alkaline phosphatase)

-

LC-MS/MS system (e.g., Thermo LTQ Velos)

-

C18 reverse-phase column

-

Mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile)

-

-

Procedure:

-

Harvest cells and isolate genomic DNA using a commercial kit.

-

Quantify the isolated DNA (e.g., using a NanoDrop spectrophotometer).

-

Digest the DNA to individual nucleosides by incubating with the enzymatic hydrolysis buffer at 37°C for 24 hours.

-

Analyze the digested samples by LC-MS/MS.

-

Separate the nucleosides using a C18 column with a gradient of mobile phases.

-

Detect and quantify the this compound-DNA adducts using selected reaction monitoring (SRM) mode, monitoring for the specific mass transitions of the adducts.

-

Normalize the adduct levels to the total amount of unmodified nucleosides to determine the number of adducts per unit of DNA.

-

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

This compound-treated and control cells

-

PBS

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate at room temperature for 30 minutes in the dark.

-

Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

-

Experimental Workflows

The following diagrams illustrate the workflows for advanced techniques used to investigate the cellular response to this compound.

Conclusion

This compound represents a fascinating class of antitumor agents with a distinct mechanism of DNA damage and a unique reliance on specific DNA repair pathways. This technical guide has provided a comprehensive overview of the current understanding of this compound, from its molecular interactions with DNA to the complex cellular responses it elicits. The detailed protocols and visual aids are intended to serve as a valuable resource for researchers aiming to further elucidate the biology of this compound and to explore its therapeutic potential in the ongoing effort to develop more effective cancer treatments. The selective targeting of the TC-NER and PRR pathways by this compound-induced damage offers a promising avenue for personalized medicine, particularly in tumors with inherent defects in these repair mechanisms.

References

- 1. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical evaluation of illudins as anticancer agents: basis for selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of cellular accumulation and toxicity of this compound in sensitive and nonsensitive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Double-Edged Sword: A Technical Guide to the Cytotoxic and Anti-Tumor Properties of Illudin S

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudin S, a sesquiterpene natural product isolated from fungi of the Omphalotus genus, has garnered significant interest in the field of oncology for its potent cytotoxic and anti-tumor activities. Its unique chemical structure and mechanism of action differentiate it from conventional chemotherapeutic agents, offering potential avenues for treating drug-resistant cancers. This technical guide provides an in-depth exploration of the cytotoxic and anti-tumor properties of this compound, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used for its evaluation.

Mechanism of Action: A Tale of DNA Damage and Repair

The primary mechanism underlying the cytotoxicity of this compound is its ability to induce DNA damage.[1] Inside the cell, this compound is believed to be metabolically activated, forming unstable intermediates that can covalently bind to DNA, creating bulky adducts.[2] These adducts physically obstruct the progression of DNA and RNA polymerases, leading to the stalling of replication and transcription forks.[2] This disruption of fundamental cellular processes triggers a cascade of events culminating in cell cycle arrest and apoptosis.

A key determinant of a cell's sensitivity to this compound lies in its DNA repair capacity. While multiple DNA repair pathways exist, this compound-induced lesions are predominantly recognized and processed by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1] Cells deficient in core TC-NER components, such as the proteins encoded by the XPA, XPF, XPG, and CSB genes, exhibit hypersensitivity to this compound.[1][2] This selective reliance on TC-NER forms the basis of its potential therapeutic window, as tumors with inherent defects in this pathway may be more susceptible to its cytotoxic effects.

Quantitative Analysis of Cytotoxicity

The cytotoxic potency of this compound and its semi-synthetic analog, Irofulven, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit cell growth by 50%, is a key metric for this assessment.

| Compound | Cell Line | Cancer Type | IC50 | Assay Duration | Reference |

| This compound | HL-60 | Human Myeloid Leukemia | 4.2 µM (Km for uptake) | - | [3] |

| Irofulven | A2780 | Ovarian Carcinoma | ~0.1 µM | 3 doubling times | [3] |

| Irofulven | A2780/CP70 (Cisplatin-resistant) | Ovarian Carcinoma | ~0.2 µM | 3 doubling times | [3] |

| Irofulven | DU-145 | Prostate Carcinoma | Varies with exposure time | 5 min - 120 h | [3] |

| Irofulven | HCT-116 | Colon Carcinoma | Varies with exposure time | 5 min - 120 h | [3] |

| Irofulven | HT-29 | Colon Carcinoma | Varies with exposure time | 5 min - 120 h | [3] |

In Vivo Anti-Tumor Activity

Preclinical studies in animal models have provided evidence for the anti-tumor efficacy of this compound analogs. While in vivo data for this compound itself is limited due to its toxicity, its derivatives have shown promising results.

| Compound | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Dehydroilludin M | Nude Mice | MV522 Lung Carcinoma Xenograft | Intraperitoneal or Intravenous | Significant inhibition and prolonged lifespan | [4] |

| Irofulven | Nude Mice | SK-OV-3 Ovarian Cancer Xenograft | Maximum tolerated doses | 82% mean tumor growth inhibition |

Experimental Protocols

Cytotoxicity Assessment: Trypan Blue Exclusion Assay

This method distinguishes viable from non-viable cells based on membrane integrity.

Materials:

-

Cell culture flasks/plates

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Complete culture medium

-

Trypan Blue solution (0.4%)

-

Hemocytometer

-

Microscope

Protocol:

-

Cell Preparation: Culture cells to the desired confluency. Aspirate the culture medium and wash the cells with PBS.

-

Cell Detachment: Add Trypsin-EDTA to detach the cells from the flask/plate. Incubate at 37°C until cells are detached.

-

Neutralization: Add complete culture medium to neutralize the trypsin.

-

Cell Suspension: Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Staining: Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution.

-

Incubation: Incubate the mixture at room temperature for 1-2 minutes.

-

Counting: Load the stained cell suspension into a hemocytometer. Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.

-

Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Cytotoxicity Assessment: Colony Forming Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.

Materials:

-

Cell culture plates (6-well or 100 mm)

-

Complete culture medium

-

This compound or its analogs

-

Crystal Violet staining solution (e.g., 0.5% in methanol)

-

PBS

Protocol:

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells per well/plate) in complete culture medium and allow them to attach overnight.

-

Treatment: Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

Recovery: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.

-

Colony Formation: Incubate the plates for 7-14 days, allowing viable cells to form colonies of at least 50 cells.

-

Staining: Aspirate the medium, wash the colonies with PBS, and fix and stain them with Crystal Violet solution for 10-30 minutes.

-

Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Colony Counting: Count the number of colonies in each well/plate.

-

Calculation: Calculate the plating efficiency and surviving fraction for each treatment group relative to the control group.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cells

-

PBS

-

Ethanol (B145695) (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest both floating and adherent cells from the culture plates.

-

Washing: Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Rehydration: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

Staining: Add PI staining solution to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Logical Relationships

This compound-Induced DNA Damage and Repair

Caption: this compound induces DNA adducts, leading to stalled replication and transcription, which triggers the TC-NER pathway for repair or, if overwhelmed, apoptosis and cell cycle arrest.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of this compound, from cell preparation and treatment to data analysis and IC50 determination.

This compound-Induced G1/S Cell Cycle Arrest

Caption: this compound-induced DNA damage activates p53, leading to p21 upregulation, which inhibits the CDK2/Cyclin E complex, thereby preventing Rb phosphorylation and causing G1/S cell cycle arrest.

Conclusion

This compound and its derivatives represent a compelling class of anti-tumor agents with a distinct mechanism of action centered on the induction of DNA damage and the exploitation of deficiencies in the TC-NER pathway. The quantitative data from in vitro and in vivo studies underscore their potent cytotoxicity against a variety of cancer cells, including those resistant to conventional therapies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of these promising compounds. Further research into the intricate signaling pathways and the development of strategies to mitigate toxicity will be crucial in translating the therapeutic potential of this compound into clinical applications.

References

- 1. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repub.eur.nl [repub.eur.nl]

- 3. Preclinical evaluation of illudins as anticancer agents: basis for selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo studies on the anticancer activity of dehydroilludin M - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-Herpetic Potential of Illudin S: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the antiviral activity of Illudin S, a sesquiterpene compound, against Herpes Simplex Virus (HSV). The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current, albeit limited, scientific knowledge in this specific area. The document summarizes the available data, details relevant experimental methodologies, and visualizes the proposed mechanism of action.

Executive Summary

This compound, a compound derived from fungi of the Omphalotus genus, has demonstrated antiviral activity against Herpes Simplex Virus type 1 (HSV-1). While primarily investigated for its potent anti-tumor properties, its capacity to inhibit HSV-1 replication has been noted in scientific literature. This guide consolidates the publicly available information regarding its anti-HSV activity, focusing on quantitative data, experimental procedures, and the proposed molecular mechanisms. The primary mechanism of this compound is understood to be its function as a DNA alkylating agent, which leads to the inhibition of DNA replication, a critical process for both cancer cell proliferation and viral replication.

Quantitative Assessment of Antiviral Activity

Scientific literature confirms that crude extracts from the fruiting bodies of Omphalotus illudens exhibited activity in an HSV-1/CV-1 antiviral assay, with subsequent bioactivity-guided isolation identifying this compound as the sole antiviral component[1]. However, specific quantitative data such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values from this specific assay are not detailed in the readily available abstracts. The table below is structured to incorporate such data once it becomes publicly accessible.

| Compound | Virus Strain | Cell Line | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50) (µM) | Selectivity Index (SI) | Reference |

| This compound | HSV-1 | CV-1 | Antiviral Assay | Data not available | Data not available | Data not available | [1] |

Experimental Protocols

Detailed experimental protocols for the specific HSV-1/CV-1 antiviral assay used to evaluate this compound are not extensively described in the available literature. However, based on standard virological practices for assessing anti-HSV compounds, the following methodologies are commonly employed and can be inferred as the basis for the reported activity.

Plaque Reduction Assay

A plaque reduction assay is a standard method to quantify the inhibition of viral replication.

-

Cell Culture: Confluent monolayers of a suitable host cell line (e.g., Vero cells) are prepared in multi-well plates.

-

Virus Infection: The cells are infected with a known titer of HSV-1.

-

Compound Treatment: Following viral adsorption, the infected cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound).

-

Incubation: The plates are incubated for a period that allows for the formation of viral plaques (typically 2-3 days).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in the treated wells is compared to that in untreated control wells.

-

Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) is calculated.

Cytotoxicity Assay

To determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells, a cytotoxicity assay is performed in parallel.

-

Cell Culture: Host cells are seeded in multi-well plates at the same density as in the antiviral assay.

-

Compound Treatment: The cells are treated with the same range of concentrations of the test compound.

-

Incubation: The plates are incubated for the same duration as the antiviral assay.

-

Viability Assessment: Cell viability is measured using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined.

Proposed Mechanism of Antiviral Action

The primary mechanism of action attributed to this compound is its ability to alkylate DNA. This action is central to its well-documented anti-tumor effects and is the most probable basis for its antiviral activity against a DNA virus like HSV.

Inhibition of Viral DNA Replication

HSV replication is heavily dependent on the synthesis of new viral DNA within the host cell nucleus. By alkylating the viral DNA, this compound can introduce adducts that physically obstruct the progression of the viral DNA polymerase, thereby halting the replication process. This disruption prevents the production of new viral genomes and consequently, the assembly of new virions.

Figure 1. Proposed mechanism of this compound antiviral activity against HSV.

Experimental Workflow Visualization

The logical flow of experiments to determine the antiviral activity of a compound like this compound against HSV is depicted below. This workflow starts with initial screening and progresses to more detailed mechanistic studies.

Figure 2. Experimental workflow for assessing the antiviral activity of this compound.

Conclusion and Future Directions

The available evidence indicates that this compound possesses antiviral activity against HSV-1. However, a significant gap exists in the literature regarding the quantitative potency and the detailed molecular interactions with viral components. Future research should focus on:

-

Quantitative Analysis: Determining the precise IC50 and EC50 values of this compound against various strains of HSV, including drug-resistant isolates.

-

Mechanistic Studies: Elucidating the specific interactions between this compound and the HSV DNA replication machinery to confirm the proposed mechanism of action.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of HSV infection.

Addressing these research questions will be crucial in determining the potential of this compound as a lead compound for the development of novel anti-herpetic therapies.

References

Illudin S: A Natural Product Lead Compound for Anticancer Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Illudin S, a sesquiterpenoid natural product isolated from fungi of the Omphalotus genus, has garnered significant attention in the field of oncology for its potent cytotoxic properties.[1] Its unique chemical structure and mechanism of action differentiate it from conventional chemotherapeutic agents, positioning it as a valuable lead compound for the development of novel anticancer drugs.[1] This technical guide provides a comprehensive overview of this compound, encompassing its mechanism of action, relevant signaling pathways, quantitative preclinical and clinical data, and detailed experimental protocols. A significant focus is placed on its semi-synthetic derivative, Irofulven (B1672183) (MGI-114), which has progressed into clinical trials.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the alkylation of DNA.[2] Unlike many alkylating agents, this compound is a prodrug that requires intracellular bioactivation to form a reactive intermediate.[2][3][4] This bioactivation is a reductive process, and while the precise enzymatic pathways are complex, studies have implicated enzymes like prostaglandin (B15479496) reductase 1 (PTGR1) in the metabolism of its derivatives.[2]

Once activated, the electrophilic intermediate covalently binds to DNA, forming adducts that obstruct critical cellular processes.[5][6] The primary effect of these DNA lesions is the potent inhibition of DNA synthesis.[7][8][9][10] This leads to a complete block of the cell cycle at the G1-S phase interface, preventing cells from replicating their DNA and ultimately triggering apoptosis.[9][10][11] Studies have shown that RNA synthesis is inhibited to a lesser extent, and protein synthesis remains largely unaffected, indicating that DNA replication is the primary target.[7][8]

A key feature of this compound-induced DNA damage is its unique interaction with the cell's DNA repair machinery. The lesions are not recognized or processed by global genome repair pathways like base excision repair (BER) or non-homologous end-joining (NHEJ).[4][12] Instead, they are exclusively repaired by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[3][4][12][13] This dependency on TC-NER makes cancer cells with deficiencies in this specific pathway particularly vulnerable to this compound and its analogs.

Signaling and DNA Repair Pathways

The cellular response to this compound-induced DNA damage is centered on DNA repair and damage tolerance pathways. The stalling of transcription machinery at the site of an Illudin-DNA adduct triggers the TC-NER pathway. This process is critical for cell survival, and its absence leads to profound sensitivity to the compound.[3][12] Additionally, when replication forks encounter these lesions, post-replication repair (PRR) mechanisms, involving proteins like RAD18, are activated to tolerate the damage.[4][12]

Quantitative Preclinical Data

This compound demonstrates potent cytotoxicity against a range of human cancer cell lines, particularly those of hematopoietic origin.[9][10] Its semi-synthetic analog, Irofulven, was developed to improve the therapeutic index and has shown significant preclinical activity.[14]

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line Type | 50% Inhibitory Concentration (IC50) | Exposure Time | Reference |

|---|---|---|---|

| Myeloid & T-lymphocyte leukemia | 6-11 nM | Continuous | [10][11] |

| B-cell leukemia/lymphoma | >100 nM (approx. 10x more resistant) | Continuous | [10] |

| Melanoma | >100 nM (approx. 10x more resistant) | Continuous | [10] |

| Ovarian Carcinoma | >100 nM (approx. 10x more resistant) | Continuous | [10] |

| Human Myeloid Leukemia (HL60) | 2.9 ng/mL (11 nM) | 2 hours |[9] |

Table 2: Preclinical Transport and Toxicity Data for this compound

| Parameter | Cell Line | Value | Reference |

|---|---|---|---|

| Michaelis Constant (Km) for transport | Human Myeloid Leukemia (HL60) | 4.2 µM | [1] |

| Maximum Velocity (Vmax) for transport | Human Myeloid Leukemia (HL60) | 12.2 pmol/min/10⁷ cells | [1] |

| Molecules per cell for 50% kill (IC50) | Various tumor cell lines | 78,000 to 1,114,000 |[15] |

Irofulven: A Clinically Investigated this compound Derivative

The high systemic toxicity of this compound limited its clinical development.[16] This led to the synthesis of derivatives, with Irofulven (6-hydroxymethylacylfulvene, MGI-114) emerging as a lead candidate with an improved therapeutic index.[14] Irofulven retains the core mechanism of action of this compound but displays a different cytotoxicity profile and is less toxic.[3][17] It has been evaluated in numerous Phase I and II clinical trials for various solid tumors.

Table 3: Selected Phase II Clinical Trial Results for Irofulven (MGI-114)

| Cancer Type | Dosing Regimen | Number of Patients (Evaluable) | Objective Response Rate (ORR) | Key Toxicities (Grade ≥3) | Reference |

|---|---|---|---|---|---|

| Advanced Non-Small Cell Lung Cancer (NSCLC) | 11 mg/m² IV daily for 5 days, every 28 days | 15 | 0% | Nausea (40%), Vomiting (47%), Fatigue (33%), Thrombocytopenia (40% ≥G2) | [18][19] |

| Relapsed/Refractory NSCLC | 11 mg/m² IV daily for 5 days, every 28 days | 36 | 0% | Nausea (47%), Vomiting (42%), Neutropenia (11%), Thrombocytopenia (11%) | [20] |

| Advanced Renal Cell Carcinoma (RCC) | 11 mg/m² IV daily for 5 days, every 28 days | 12 | 0% (8 patients had stable disease) | Myelosuppression, Gastrointestinal side effects | [21] |

| Hormone-Refractory Prostate Cancer (HRPC) | 10.6 mg/m² IV daily for 5 days, every 28 days | 32 | 13% (Partial Response) | Asthenia (19%), Vomiting (14%), Nausea (12%), Thrombocytopenia (2.4% G4), Anemia (2.4% G4), Neutropenia (2.4% G4) | [22] |

| Platinum-Sensitive Ovarian Cancer | 0.45 mg/kg IV on days 1 & 8, every 21 days | 55 | 12.7% (Partial Response) | Reversible Neutropenia and Thrombocytopenia |[23] |

Experimental Protocols & Workflows

The preclinical evaluation of this compound and its analogs involves a standard set of in vitro assays to determine cytotoxicity, mechanism of action, and cellular uptake.

Cytotoxicity Assessment: Colony Forming Assay

This assay measures the ability of single cells to proliferate and form colonies after transient exposure to the test compound.

-

Cell Plating: Harvest and plate a known number of single cells (e.g., 500-1000 cells/well) in 6-well plates. Allow cells to adhere overnight.

-

Drug Exposure: Treat the cells with a range of this compound concentrations for a defined period (e.g., 2 hours).[9] Include a vehicle-only control.

-

Drug Removal: After the exposure period, aspirate the drug-containing medium, wash the cells gently with phosphate-buffered saline (PBS).

-

Colony Growth: Add fresh, drug-free medium and incubate the plates for 7-14 days, allowing colonies to form.

-

Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (typically >50 cells) in each well.

-

Data Analysis: Calculate the surviving fraction for each concentration relative to the vehicle control. Determine the IC50 value, the concentration that inhibits colony formation by 50%.

DNA Synthesis Inhibition Assay

This method assesses the effect of the compound on DNA replication by measuring the incorporation of a radiolabeled nucleoside.

-

Cell Culture: Plate cells in a multi-well format and allow them to grow to a logarithmic phase.

-

Drug Treatment: Expose the cells to various concentrations of this compound for a set time.

-

Radiolabeling: Add radiolabeled thymidine (B127349) (e.g., ³H-thymidine) to the culture medium for the final 1-2 hours of the drug treatment.

-

Harvesting: Wash the cells to remove unincorporated radiolabel. Lyse the cells and precipitate the DNA using trichloroacetic acid (TCA).

-

Quantification: Collect the DNA precipitate on a filter mat. Measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Compare the radioactivity in treated samples to untreated controls to determine the percentage of inhibition of DNA synthesis.[9][10]

Conclusion and Future Perspectives

This compound is a potent natural product with a distinct mechanism of action that involves DNA alkylation and a unique reliance on the TC-NER pathway for repair. While its inherent toxicity has hindered direct clinical application, it has proven to be an exceptional lead compound. The development of Irofulven demonstrates that the Illudin scaffold can be modified to create analogs with improved therapeutic windows. Although Irofulven showed limited success as a single agent in several solid tumors, its activity in certain cancer types and its unique mechanism suggest potential for use in combination therapies or in patient populations with specific DNA repair deficiencies. Future research should focus on identifying predictive biomarkers of response—such as defects in TC-NER genes—to enable targeted patient selection and unlock the full therapeutic potential of this fascinating class of compounds.

References

- 1. Preclinical evaluation of illudins as anticancer agents: basis for selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RePub, Erasmus University Repository: Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways. [repub.eur.nl]

- 4. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mode of action this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Preclinical evaluation of illudins as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. repub.eur.nl [repub.eur.nl]

- 13. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of cellular accumulation and toxicity of this compound in sensitive and nonsensitive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. A phase II trial of 6-hydroxymethylacylfulvene (MGI-114, irofulven) in patients with advanced non-small cell cancer previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 20. A phase II trial of 6-hydroxymethylacylfulvene (MGI-114, irofulven) in patients with relapsed or refractory non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phase II trial of irofulven (6-hydroxymethylacylfulvene) for patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Irofulven demonstrates clinical activity against metastatic hormone-refractory prostate cancer in a phase 2 single-agent trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Genotoxicity of Illudin S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Illudin S is a toxic sesquiterpenoid found in mushrooms of the genus Omphalotus. Its significant antitumor properties have made it a subject of interest in cancer research, leading to the development of semi-synthetic analogs like Irofulven. The cytotoxic effects of this compound are primarily attributed to its ability to induce DNA damage in rapidly dividing cells. This document serves as a comprehensive resource for researchers and professionals in drug development, detailing the in vitro genotoxic profile of this compound.

Mechanism of Genotoxicity

This compound is a pro-drug that is metabolically activated within the cell to a reactive intermediate. This intermediate acts as an alkylating agent, forming covalent adducts with DNA.[1][2] The formation of these this compound-DNA adducts is the initial event that triggers a cascade of cellular responses.[1][3]